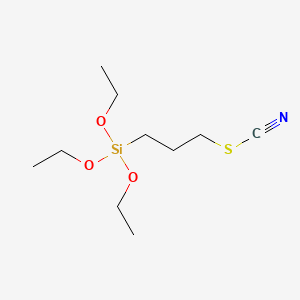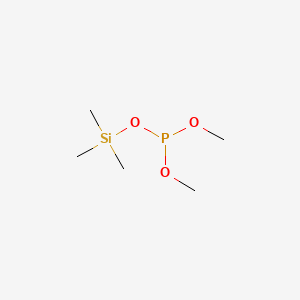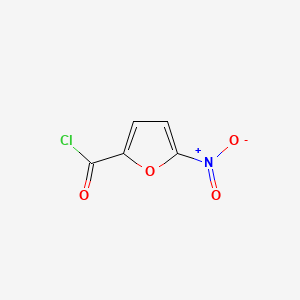
Bis(phosphate) de 4,9-diazadodécaméthylènediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Diazadodecamethylenediamine bis(phosphate) is a versatile chemical compound used in various scientific research applications. It exhibits high perplexity and burstiness, allowing for complex applications like catalysis and drug delivery. This compound is known for its unique structure and properties, making it valuable in multiple fields of study.
Applications De Recherche Scientifique
4,9-Diazadodecamethylenediamine bis(phosphate) is used in various scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: It is employed in biological studies to investigate cellular processes and interactions.
Medicine: The compound is explored for its potential in drug delivery systems, improving the efficacy and targeting of therapeutic agents.
Industry: It is used in industrial processes for the synthesis of other chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadodecamethylenediamine bis(phosphate) involves the reaction of 4,9-Diazadodecamethylenediamine with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the bis(phosphate) derivative. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of 4,9-Diazadodecamethylenediamine bis(phosphate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high production rates .
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Diazadodecamethylenediamine bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Mécanisme D'action
The mechanism of action of 4,9-Diazadodecamethylenediamine bis(phosphate) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,9-Diazadodecamethylenediamine bis(phosphate) include other polyamines and bis(phosphate) derivatives, such as spermine and bisphosphonates .
Uniqueness
4,9-Diazadodecamethylenediamine bis(phosphate) is unique due to its specific structure and properties, which allow for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound compared to its analogs.
Propriétés
Numéro CAS |
3891-79-0 |
|---|---|
Formule moléculaire |
C10H32N4O8P2 |
Poids moléculaire |
398.33 g/mol |
Nom IUPAC |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C10H26N4.2H3O4P/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4/h13-14H,1-12H2;2*(H3,1,2,3,4) |
Clé InChI |
GOQWEECJRRZEHR-UHFFFAOYSA-N |
SMILES |
C(CC[NH2+]CCCN)C[NH2+]CCCN.OP(=O)(O)[O-].OP(=O)(O)[O-] |
SMILES canonique |
C(CCNCCCN)CNCCCN.OP(=O)(O)O.OP(=O)(O)O |
Key on ui other cas no. |
3891-79-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















